(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine is a chiral amine notable for its structural complexity and potential biological activity. This compound features a bromine atom and a fluorine atom attached to a phenyl ring, which significantly influences its chemical behavior and interactions in various applications, particularly in pharmaceuticals. The molecular formula for this compound is C8H9BrFN, with a molecular weight of approximately 218.07 g/mol.
The compound can be synthesized using various methods, typically involving the introduction of the bromine and fluorine substituents onto the phenyl ring followed by the formation of the chiral amine. It is commercially available from chemical suppliers, reflecting its relevance in research and industrial applications.
(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine is classified as a chiral amine due to the presence of a stereogenic center at the carbon atom adjacent to the amine group. Its unique substitution pattern makes it of interest in medicinal chemistry, particularly for its potential roles in drug development and synthesis.
The synthesis of (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine typically involves several key steps:
The synthetic routes may vary based on available reagents and desired yields. Laboratory methods can often be scaled up for industrial production, utilizing continuous flow reactors and optimizing conditions for yield and purity.
The molecular structure of (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine can be described as follows:
This structure highlights the presence of both halogen substituents on the phenyl ring, which can affect the compound's reactivity and interaction with biological systems.
(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine primarily involves its interaction with biological targets, which may include receptors or enzymes relevant in pharmacology. Preliminary studies suggest that the presence of bromine and fluorine enhances lipophilicity and bioavailability, factors critical in drug design. Further research is needed to elucidate its specific interactions at a molecular level, including binding affinity studies with various biological targets .
The physical properties of (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine include:
Key chemical properties are outlined in the following table:
Property | Value |
---|---|
Molecular Formula | C8H9BrFN |
Molecular Weight | 218.07 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties indicate that the compound is likely to exhibit stability under normal laboratory conditions but may require specific handling due to its halogenated nature.
(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine has potential applications across several scientific domains:
Regioselective halogenation of the phenyl ring establishes the foundational substitution pattern essential for downstream functionalization and pharmacological activity modulation. The ortho-bromo/meta-fluoro arrangement necessitates precise control to avoid polyhalogenation or regioisomer contamination.
Electrophilic Aromatic Substitution (EAS) remains widely employed for bromine introduction, utilizing Lewis acid catalysts (e.g., FeBr₃, AlBr₃) to polarize bromine and generate Br⁺ electrophiles. However, conventional EAS favors para-bromination in monosubstituted benzenes, making ortho-selectivity for fluoroarenes challenging. Directed ortho-metalation (DoM) overcomes this limitation: the fluorine atom’s strong inductive effect facilitates lithiation at C2 using n-BuLi at low temperatures (-78°C), followed by quenching with electrophilic bromine sources (Br₂, 1,2-dibromoethane) to yield 2-bromo-5-fluorobenzaldehyde precursors [2] [7]. This approach achieves >90% regioselectivity but requires stringent anhydrous conditions.
Table 1: Halogenation Methods for 2-Bromo-5-fluoroarene Synthesis
Method | Reagents/Conditions | Regioselectivity | Limitations |
---|---|---|---|
Directed ortho-Metalation | n-BuLi, THF, -78°C; Br₂ | High (ortho) | Sensitive to moisture/protics |
NBS Halogenation | NBS, TBABr, CH₃CN, reflux | Moderate (para) | Requires electron-rich arenes |
Lewis Acid Catalysis | Br₂, FeBr₃, CH₂Cl₂, 25°C | Low (meta/para) | Poor control for ortho position |
Carborane Catalysis | Br₂, closo-Carborane catalyst, RT | High (ortho) | Limited commercial catalyst availability |
Modern catalytic approaches employing closo-carborane catalysts enable ortho-selective bromination under mild conditions. These electron-deficient boron clusters activate Br₂ via charge transfer, facilitating regioselective electrophilic attack adjacent to fluorine without acid-sensitive functional group degradation. Yields exceed 85% with functional group tolerance surpassing traditional Lewis acids [10]. For late-stage fluorination, Balz-Schiemann reactions on aniline intermediates (via diazotization/NaBF₄ decomposition) remain viable, though competing deboronation or defluorination necessitates careful optimization [5].
Nucleophilic Aromatic Substitution (NAS) exploits fluorine’s superior leaving group ability in electron-deficient arenes. Treatment of 2,5-dibromonitrobenzene with KF/CsF under phase-transfer conditions selectively replaces the meta-bromine with fluorine (>80% yield), leveraging nitro-group activation. Subsequent nitro reduction provides the 2-bromo-5-fluoroaniline precursor [5] [7].
Enantioselective construction of the chiral amine center utilizes stereocontrolled C–N bond formation strategies, prioritizing atom economy and optical purity.
Chiral Auxiliary Approaches employ enantiopure α-methylbenzylamine derivatives to induce stereoselectivity during ketone reduction or imine formation. (R)- or (S)-1-Phenylethylamine condenses with 2-bromo-5-fluorophenyl ketone, forming diastereomeric imines separable via crystallization. Subsequent reductive cleavage (H₂/Pd-C) liberates the target chiral amine with >99% ee, albeit at the cost of auxiliary stoichiometry [3] [6].
Biocatalytic Transamination using engineered ω-transaminases (ω-TAs) offers sustainable enantioselection. Directed evolution of Arthrobacter sp. KNK168 transaminase expanded its active site to accommodate bulky 2-bromo-5-fluorophenyl groups. Using pyridoxal-5’-phosphate (PLP) cofactor and (S)-α-methylbenzylamine as amine donor, the (S)-configured amine is synthesized directly from prochiral ketone precursors (e.g., 1-(2-bromo-5-fluorophenyl)ethanone) in >98% ee and 90% conversion under aqueous conditions [8]. Computational docking reveals key mutations (e.g., V69G, A284G) widen the small binding pocket to accept the trifluoromethyl or bromofluoroaryl groups while maintaining precise stereocontrol via steric constraints near PLP.
Table 2: Asymmetric Methods for (S)-Amine Synthesis
Method | Catalyst/Reagent | ee (%) | Key Advantage |
---|---|---|---|
Chiral Auxiliary | (S)-α-Methylbenzylamine, NaBH₄ | >99 | High predictability; crystalline intermediates |
Biocatalysis | Evolved ω-Transaminase, PLP, iPrNH₂ | >98 | Single-step amination; green chemistry |
Asymmetric Hydrogenation | Ir-(S)-Xyliphos, I₂, H₂ (50 bar) | 95 | High atom economy |
Asymmetric Hydrogenation of enamines provides a catalytic alternative. Prochiral (E)-N-(1-(2-bromo-5-fluorophenyl)ethylidene)benzylamine undergoes enantioselective reduction using chiral Ir-(S)-Xyliphos catalysts under H₂ pressure (50–100 bar). Iodide additives suppress catalyst dehalogenation, enabling 95% ee at 95% conversion [3].
Direct installation of the ethylamine moiety via reductive amination balances simplicity and functional group compatibility.
Ketone-Amine Condensation/Rearrangement employs 2-bromo-5-fluorobenzaldehyde in a modified Leuckart reaction with ammonium formate. Heating (150–200°C) generates the formylamide intermediate, which hydrolyzes to the primary amine. While straightforward, racemization necessitates subsequent enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) to isolate the (S)-enantiomer (45% yield, >99% ee) [3] [9].
Chiral-Pool-Derived Reductive Amination utilizes enantiopure amino acids as starting materials. L-Alanine methyl ester reductively alkylates 5-bromo-2-fluorobenzaldehyde using NaBH₃CN in methanol, yielding the N-alkylated amino ester. Boc protection prevents over-alkylation, and ester reduction (LiAlH₄) affords the target (S)-amine without racemization. This leverages natural chirality but involves multi-step sequences [9].
Catalytic Enantioselective Reductive Amination represents the most atom-economical route. Prochiral 1-(2-bromo-5-fluorophenyl)ethanone undergoes one-pot reductive amination under transfer hydrogenation conditions. Chiral phosphoric acid catalysts (e.g., TRIP) activate imines formed in situ with benzylamine, while Hantzsch ester provides hydride. The (S)-N-benzyl protected amine forms in 90% ee, with Pd(OH)₂/C catalyzing subsequent debenzylation without epimerization [4] [9]. Optimized conditions utilize:
Table 3: Reductive Amination Approaches for Side-Chain Introduction
Strategy | Conditions | Yield (S)-Amine | Stereocontrol Mechanism |
---|---|---|---|
Leuckart-Enzymatic Resolution | HCOONH₄, 180°C → CAL-B resolution | 45% | Kinetic resolution of racemate |
Chiral Pool (L-Alanine) | BrF-ArCHO + H₂N-CH(CH₃)CO₂Me → NaBH₃CN → LiAlH₄ | 65% (3 steps) | Retained chirality from amino acid |
Catalytic Asymmetric | BrF-ArC(O)CH₃ + BnNH₂ → (TRIP) → Hantzsch ester → H₂/Pd(OH)₂ | 85% (2 steps) | Chiral phosphate-imine ion pairing |
Continuous-flow reductive amination enhances productivity using immobilized chiral catalysts (e.g., silica-supported Ru-(S)-BINAP). Substrate/catalyst solution flows through a packed-bed reactor (60°C, 20 bar H₂), achieving 99% conversion with 94% ee and catalyst turnover >5,000 [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: